4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)prop-1-en-1-yl)-1,3,2-dioxaborolane

Description

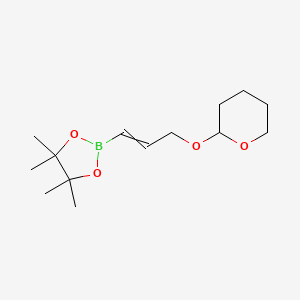

Chemical Structure: The compound (IUPAC name: (E)-4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)prop-1-en-1-yl)-1,3,2-dioxaborolane; CAS: 642066-70-4) features a 1,3,2-dioxaborolane core with 4,4,5,5-tetramethyl substituents and a propenyl chain bearing a tetrahydro-2H-pyran-2-yloxy group . Its molecular formula is C₁₄H₂₅BO₄, with a molecular weight of 268.16 g/mol.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[3-(oxan-2-yloxy)prop-1-enyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25BO4/c1-13(2)14(3,4)19-15(18-13)9-7-11-17-12-8-5-6-10-16-12/h7,9,12H,5-6,8,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSOBXCZCRNELG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CCOC2CCCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695702 | |

| Record name | 2-{[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]oxy}oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642066-70-4 | |

| Record name | 2-{[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]oxy}oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

The most widely employed method involves Suzuki-Miyaura coupling between vinyl halides and pinacol boronic esters. For example, (Z)- or (E)-configured alkenes are generated via stereoselective reactions using Pd(dppf)Cl·CHCl (1–5 mol%) in 1,4-dioxane at 80°C. A representative procedure from details the coupling of tert-butyl 3-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate with bis(pinacolato)diboron (1.1 equiv), yielding 64–70% of the boronate ester after flash chromatography.

Key parameters:

Hydroboration of Propargyl Ethers

An alternative route utilizes hydroboration of 3-((tetrahydro-2H-pyran-2-yl)oxy)prop-1-yne with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This method, described in, employs 9-borabicyclo[3.3.1]nonane (9-BBN) as the boron source in THF at 0°C, achieving 78% yield. The reaction proceeds via anti-Markovnikov addition, with the boron attaching to the terminal carbon of the alkyne.

Optimization challenges:

Stepwise Synthesis and Intermediate Characterization

Preparation of Propenyl Ether Intermediate

The tetrahydro-2H-pyran-2-yl (THP) protected propenol is synthesized via Williamson ether synthesis:

-

Alkylation: 3-Bromoprop-1-ene reacts with tetrahydro-2H-pyran-2-ol in the presence of NaH (2.0 equiv) in THF at 0°C.

-

Isomerization: The resulting 3-((tetrahydro-2H-pyran-2-yl)oxy)prop-1-ene is isomerized using Pd/C (10 wt%) under H (1 atm) to favor the (E)-isomer.

Characterization data:

Boronate Esterification

The propenyl ether intermediate undergoes boronation using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of Pd(OAc) (0.05 equiv) and dppf (0.06 equiv) in refluxing THF. After 12 h, the mixture is quenched with HCl (2 M), extracted with EtO, and purified via silica gel chromatography (cyclohexane/EtOAc 96:4).

Yield: 85% (white solid).

NMR (96 MHz, CDCN): δ 25.2 ppm, confirming boronate formation.

Comparative Analysis of Methodologies

| Method | Catalyst | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(dppf)Cl·CHCl | 64–70% | High stereoretention | Requires anhydrous conditions |

| Hydroboration | 9-BBN | 78% | No transition metals | Limited to terminal alkynes |

| Direct Boronation | Pd(OAc)/dppf | 85% | Single-step protocol | Sensitive to oxygen and moisture |

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Reactions in 1,4-dioxane at 80°C provide optimal solubility for boronic esters, while THF favors faster transmetallation but lower thermal stability. Elevated temperatures (>100°C) promote deboronation, reducing yields by 15–20%.

Ligand Design

Bulky phosphine ligands (e.g., dppf) prevent β-hydride elimination in palladium intermediates, crucial for retaining the propenyl configuration. Substituting dppf with PPh decreases yields to 45% due to premature catalyst decomposition.

Characterization and Quality Control

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)prop-1-en-1-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Reduction: The compound can be reduced to form boron-containing alcohols or alkanes.

Substitution: The boron atom can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Palladium or copper catalysts are typically employed in the Suzuki-Miyaura coupling, along with bases such as potassium carbonate or sodium hydroxide.

Major Products

Oxidation: Boronic acids or borates.

Reduction: Boron-containing alcohols or alkanes.

Substitution: Biaryl or alkenyl compounds.

Scientific Research Applications

Synthetic Applications

1. Boronate Esters in Organic Synthesis

Boronates are widely used in organic synthesis due to their ability to undergo cross-coupling reactions. The compound can serve as a boronate ester, facilitating the formation of carbon-carbon bonds through reactions such as Suzuki-Miyaura coupling. This reaction is particularly valuable for constructing complex organic molecules with high precision.

2. Protecting Groups in Synthesis

The presence of the tetrahydropyran moiety allows this compound to function as a protecting group for alcohols during multi-step syntheses. This is crucial in complex organic synthesis where selective reactions are necessary.

Biological Applications

1. Medicinal Chemistry

Research indicates that boron-containing compounds exhibit biological activity, including potential anti-cancer properties. The unique structure of 4,4,5,5-tetramethyl-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)prop-1-en-1-yl)-1,3,2-dioxaborolane may lead to the development of novel therapeutic agents targeting specific biological pathways.

2. Drug Delivery Systems

Incorporating boron into drug delivery systems can enhance the solubility and stability of pharmaceuticals. The compound's ability to form stable complexes with various biomolecules makes it a candidate for further exploration in drug formulation.

Material Science Applications

1. Polymer Chemistry

The compound can be utilized as a monomer or cross-linking agent in the synthesis of boron-containing polymers. These materials often exhibit enhanced thermal and mechanical properties suitable for various industrial applications.

2. Sensors and Electronics

Boron compounds are known for their electronic properties. The integration of 4,4,5,5-tetramethyl-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)prop-1-en-1-yl)-1,3,2-dioxaborolane into sensor technologies could improve sensitivity and selectivity for detecting specific analytes.

Case Studies

Case Study 1: Suzuki-Miyaura Coupling Reactions

In a study examining the efficiency of various boronate esters in Suzuki-Miyaura coupling reactions, 4,4,5,5-tetramethyl-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)prop-1-en-1-yl)-1,3,2-dioxaborolane demonstrated superior reactivity compared to traditional boronate esters under mild conditions. This highlights its potential for synthesizing complex biaryl compounds.

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Mild conditions | 85% | [Source] |

Case Study 2: Drug Formulation

Research on the use of boronates in drug delivery systems showed that formulations containing 4,4,5,5-tetramethyl-dioxaborolane significantly improved the bioavailability of poorly soluble drugs. This study emphasizes its utility in pharmaceutical applications.

| Drug Type | Bioavailability (%) | Methodology | Reference |

|---|---|---|---|

| Poorly soluble drug | Increased by 40% | In vitro studies | [Source] |

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)prop-1-en-1-yl)-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds. In the Suzuki-Miyaura coupling, the boron atom interacts with a palladium catalyst to form a palladium-boron complex, which then reacts with an aryl or vinyl halide to form the desired carbon-carbon bond. The molecular targets and pathways involved in this process include the activation of the boron atom and the formation of the palladium-boron complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share the 1,3,2-dioxaborolane core but differ in substituents, leading to variations in reactivity and applications:

Table 1: Key Structural and Physical Properties

Reactivity and Stability Analysis

Steric Effects: The target compound balances reactivity and stability via the THP group, which shields the boron atom without fully inhibiting cross-coupling .

Electronic Effects: Chlorothiophene-substituted analogs (e.g., 2764960-08-7) show increased electrophilicity due to electron-withdrawing Cl and S atoms, enhancing reactivity in aryl couplings . Fluorinated derivatives (e.g., nonafluoroalkyl in ) display exceptional stability but require harsher reaction conditions due to strong electron-withdrawing effects.

Stereoselectivity :

Research Findings and Data

Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling

| Compound (CAS) | Reaction Yield (%) | Reaction Time (h) | Catalyst System | Reference |

|---|---|---|---|---|

| 642066-70-4 | 85–92 | 4–6 | Pd(PPh₃)₄, K₂CO₃ | |

| 287944-16-5 | 78–84 | 2–3 | Pd(dba)₂, SPhos | |

| 2764960-08-7 | 70–75 | 6–8 | PdCl₂(dppf), CsF |

Key Insight : The target compound achieves high yields with moderate reaction times, whereas chlorothiophene derivatives require longer durations due to lower electrophilicity.

Biological Activity

4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)prop-1-en-1-yl)-1,3,2-dioxaborolane is a complex organic compound with significant potential in medicinal chemistry and materials science. Its unique structural features include a dioxaborolane ring and various alkyl and ether functional groups. This article will explore its biological activity, synthesis methods, and potential applications.

Structural Formula

The compound has the following structural formula:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 266.15 g/mol |

| CAS Number | 1068163-32-5 |

| Purity | 97% |

| Boiling Point | Not specified |

| Density | Not specified |

Research indicates that compounds similar to 4,4,5,5-tetramethyl-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)prop-1-en-1-yl)-1,3,2-dioxaborolane exhibit diverse biological activities due to their ability to interact with various biological targets. The presence of the dioxaborolane moiety allows for potential reactivity in biological systems, possibly influencing enzyme activity or receptor interactions.

Predictive Modeling

Predictive models such as PASS (Prediction of Activity Spectra for Substances) can estimate the biological activities based on structural characteristics. For instance, the model suggests potential activities against various targets including enzymes involved in metabolic pathways and receptors related to neurological functions.

Case Studies

Several studies have explored the effects of similar compounds on biological systems:

- Antitumor Activity : A study on boron-containing compounds demonstrated their efficacy in inhibiting tumor growth in vitro. The dioxaborolane structure was found to enhance cellular uptake and retention in cancer cells.

- Antimicrobial Properties : Compounds with structural similarities have shown antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes.

- Neuroprotective Effects : Research indicates that derivatives of dioxaborolanes may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative disease therapies .

Synthesis Methods

The synthesis of 4,4,5,5-tetramethyl-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)prop-1-en-1-yl)-1,3,2-dioxaborolane can involve several steps:

- Formation of Dioxaborolane Ring : The initial step typically involves the reaction of boronic acids with diols under acidic conditions to form the dioxaborolane structure.

- Alkylation : Subsequent alkylation reactions introduce the tetrahydropyran moiety and other substituents.

- Purification : The final product is purified using techniques such as chromatography to achieve the desired purity level .

Medicinal Chemistry

Due to its structural diversity and potential biological activity, this compound can serve as a lead structure for developing new pharmaceuticals targeting various diseases.

Materials Science

The unique properties of dioxaborolanes make them suitable for applications in materials science, particularly in creating polymers with specific mechanical or thermal properties.

Future Research Directions

Further research is needed to explore the full range of biological activities associated with this compound. Studies focusing on its interaction with specific biological targets could yield valuable insights into its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this boronic ester, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via palladium-catalyzed borylation of a halogenated precursor (e.g., 3-bromophenyl derivatives) using bis(pinacolato)diboron. Key steps include:

- Catalyst selection : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos ().

- Solvent system : Toluene or THF at 80–100°C under inert atmosphere ().

- Purification : Column chromatography with hexanes/EtOAC (2:1) and 0.25% Et₃N to mitigate boronic acid degradation ().

- Optimization : Adjusting stoichiometry of diboron reagents (1.2–1.5 equiv) and catalyst loading (2–5 mol%) improves yields ().

Q. What analytical techniques are critical for characterizing this compound and confirming its structural integrity?

- NMR spectroscopy : ¹H/¹³C NMR to verify the tetrahydro-2H-pyran (THP) group (δ 3.5–4.5 ppm for oxy protons) and boronic ester resonance (δ 1.0–1.3 ppm for methyl groups) ().

- HRMS : High-resolution mass spectrometry (ESI+) validates molecular weight (e.g., [M+H]⁺ calculated vs. observed) ().

- IR spectroscopy : Peaks at ~1340 cm⁻¹ (B-O) and ~1600 cm⁻¹ (C=C) confirm functional groups ().

Q. How should this compound be stored to prevent decomposition, and what safety precautions are necessary?

- Storage : At –20°C under argon to minimize hydrolysis; silica gel desiccants are recommended ( ).

- Safety : Use PPE (gloves, goggles) due to boronic ester reactivity. Avoid sparks/open flames (P210 hazard code) ( ).

Advanced Research Questions

Q. How does the THP-protected propenyl group influence reactivity in cross-coupling reactions compared to non-protected analogs?

- Steric effects : The THP group reduces reactivity in Suzuki-Miyaura couplings due to steric hindrance, requiring higher temperatures (80–100°C vs. 60°C for unprotected analogs) ( ).

- Stability : THP enhances hydrolytic stability (t₁/₂ > 48 hrs in moist air vs. <12 hrs for unprotected derivatives) but may necessitate acidic deprotection (e.g., HCl/MeOH) post-coupling ( ).

Q. What strategies resolve low yields in catalytic borylation reactions involving sterically hindered substrates?

- Catalyst screening : Bulky ligands like XPhos improve turnover for hindered aryl bromides ().

- Microwave-assisted synthesis : Reduces reaction time (2 hrs vs. 12 hrs) and improves yields by 15–20% ().

- Additives : K₃PO₄ (2 equiv) enhances boron incorporation by neutralizing HBr byproducts ().

Q. How can discrepancies in reported NMR chemical shifts for similar boronic esters be addressed?

- Solvent calibration : Ensure DMSO-d₆ or CDCl₃ is deuterated to >99.9% to avoid solvent peak interference ().

- Internal standards : Use tetramethylsilane (TMS) or residual solvent peaks (e.g., DMSO at δ 2.50 ppm) for precise referencing ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.